molecular formula C9H9NO3 B1310685 1-(Allyloxy)-2-nitrobenzene CAS No. 55339-51-0

1-(Allyloxy)-2-nitrobenzene

Cat. No. B1310685
Key on ui cas rn: 55339-51-0
M. Wt: 179.17 g/mol
InChI Key: RQSNCJJYXMNGJM-UHFFFAOYSA-N
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Patent
US04577011

Procedure details

A solution of 64 g of sodium hydroxide in 75 ml of water was added drop-by-drop (over 15 minutes) to a stirred mixture of 209.6 g of 2-nitrophenol, 115.5 g of 3-chloropropene and 500 ml of dimethyl sulfoxide (DMSO), at room temperature. The mixture was stirred at 85°-90° C. for 18 hours and then mixed with 3 liters of water. The resulting mixture was extracted with methylene chloride, the extract was washed with ice water, dried (MgSO4) and the solvent was evaporated, to give 1-(2-propen-1-yloxy)-2-nitrobenzene (1A), as an amber syrup.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
209.6 g
Type
reactant
Reaction Step One
Quantity
115.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])([O-:5])=[O:4].Cl[CH2:14][CH:15]=[CH2:16].CS(C)=O>O>[CH2:16]([O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[N+:3]([O-:5])=[O:4])[CH:15]=[CH2:14] |f:0.1|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
209.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
115.5 g
Type
reactant
Smiles
ClCC=C
Name
Quantity
500 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 85°-90° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the extract was washed with ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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